molecular formula C20H14N2OS B11508589 (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Cat. No.: B11508589
M. Wt: 330.4 g/mol
InChI Key: YAGGYNREDSJREN-UHFFFAOYSA-N
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Description

(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (1,3-diphenyl-1H-pyrazol-4-yl)methanone: Lacks the thiophene ring, which may affect its biological activity.

    (1,3-diphenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene, which can influence its reactivity and properties.

Uniqueness

(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is unique due to the presence of both pyrazole and thiophene rings, which can contribute to its distinct chemical and biological properties. The combination of these heterocycles can enhance its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C20H14N2OS/c23-20(18-12-7-13-24-18)17-14-22(16-10-5-2-6-11-16)21-19(17)15-8-3-1-4-9-15/h1-14H

InChI Key

YAGGYNREDSJREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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